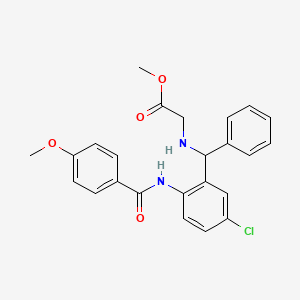

Methyl 2-(((5-chloro-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate

Description

Methyl 2-(((5-chloro-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate is a synthetic organic compound featuring a complex aryl-substituted acetamide backbone. Its structure includes a 5-chloro-2-(4-methoxybenzamido)phenyl group, a phenylmethylamino moiety, and a methyl ester functional group. This compound is of interest in pharmaceutical and agrochemical research due to its structural resemblance to bioactive molecules, particularly those with pesticidal or herbicidal properties.

Properties

IUPAC Name |

methyl 2-[[[5-chloro-2-[(4-methoxybenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O4/c1-30-19-11-8-17(9-12-19)24(29)27-21-13-10-18(25)14-20(21)23(26-15-22(28)31-2)16-6-4-3-5-7-16/h3-14,23,26H,15H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDIUVMGNLFDIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with phenylmethylamine. The final step involves the esterification of the resulting compound with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(Z)-Methyl 2-(((5-Chloro-2-(methylamino)phenyl)(phenyl)methylene)amino)acetate (PA 04 21670)

- Molecular Formula : C₁₇H₁₇ClN₂O₂

- Molecular Weight : 316.78 g/mol

- Key Differences: Replaces the 4-methoxybenzamido group with a methylamino substituent. The absence of the methoxybenzoyl group may reduce lipophilicity compared to the target compound .

Methyl 2-[(4-Chloro-2-Methoxy-5-Oxo-2,5-Dihydrofuran-3-yl)Amino]Acetate

- Molecular Formula: C₈H₁₀ClNO₅

- Molecular Weight : 235.62 g/mol

- Key Differences: Incorporates a furanone ring instead of the benzamido-phenyl system. The furanone moiety introduces a planar, electron-deficient heterocycle, which may enhance reactivity in Michael addition or nucleophilic substitution reactions.

Methyl 2-{4-Chloro-2-[5-Chloro-2-(2-Methoxy-2-Oxoethoxy)Benzyl]Phenoxy}-Acetate

- Molecular Formula : C₁₉H₁₈Cl₂O₆

- Molecular Weight : 413.25 g/mol

- Key Differences : Features a bis-chlorinated aromatic system with an ether-linked acetoxy group. The crystal structure reveals weak C–H⋯O interactions, which may influence solubility and melting point compared to the target compound’s hydrogen-bonding network .

Functional Group Analysis

Comparison with Analogues :

Key Findings :

- The target compound’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce aqueous solubility.

- Furanone derivatives exhibit lower LogP values, favoring environmental degradation but limiting bioavailability .

Biological Activity

Methyl 2-(((5-chloro-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate, with the chemical formula and CAS Number 21165-77-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting mitotic processes.

- Antimicrobial Activity : There is emerging evidence indicating that it may possess antimicrobial properties against certain bacterial strains.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cell signaling and proliferation. It is hypothesized to inhibit key enzymes or receptors that play a role in cancer cell survival and division.

Case Studies

- In Vitro Studies : Research has demonstrated that this compound can induce cell cycle arrest in cancer cells, leading to increased rates of apoptosis. For instance, in a study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 values around 10 µM).

- Animal Models : In vivo studies using mouse models have shown that administration of this compound can lead to tumor regression in xenograft models. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of angiogenesis.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN2O6 |

| Molecular Weight | 426.87 g/mol |

| CAS Number | 21165-77-5 |

| Anticancer IC50 (in vitro) | ~10 µM |

| Antimicrobial Activity | Positive against specific strains |

Research Findings

Recent publications highlight the following findings regarding the compound's biological activity:

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound showed enhanced potency against various cancer cell lines compared to earlier analogs.

- Synergistic Effects : Some studies suggest that when combined with other chemotherapeutic agents, this compound may enhance overall therapeutic efficacy.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino group’s lone pair (HOMO) may drive Schiff base formation .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to assess hydrolysis kinetics .

- QSPR Models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with reactivity trends using Hammett parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.